molecular formula C23H28N2O5S B11601523 N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide

N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide

Katalognummer: B11601523
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: KLOIUKFRCWQAQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines a dibenzofuran core with a nitrobenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzofuran Core: This can be achieved through a cyclization reaction of appropriate biphenyl derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the dibenzofuran core using a mixture of nitric acid and sulfuric acid.

    Attachment of the Sulfonamide Group: This step involves the reaction of the nitro-dibenzofuran with a sulfonyl chloride in the presence of a base such as pyridine.

    Addition of the 2-Methyl-2-butanyl Group: This can be done through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of new sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzenesulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of their activity. The dibenzofuran core may also play a role in stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[8-(2-Methyl-2-butanyl)-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl]-2-thiophene sulfonamide: Similar structure but with a different core and sulfonamide group.

    N-[(5aS,8R,9aS)-8-(2-Methyl-2-butanyl)-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-2-yl]-3-nitrobenzenesulfonamide: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H28N2O5S

Molekulargewicht

444.5 g/mol

IUPAC-Name

N-[8-(2-methylbutan-2-yl)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C23H28N2O5S/c1-4-23(2,3)15-8-10-21-19(12-15)20-13-16(9-11-22(20)30-21)24-31(28,29)18-7-5-6-17(14-18)25(26)27/h5-7,9,11,13-15,19,21,24H,4,8,10,12H2,1-3H3

InChI-Schlüssel

KLOIUKFRCWQAQR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1CCC2C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.